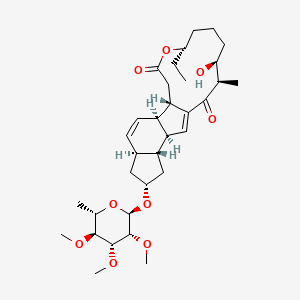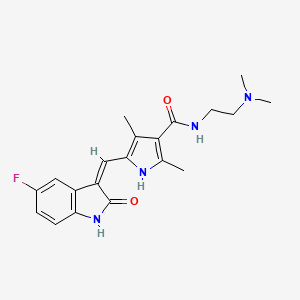
(S)-Verapamilamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Verapamilamide is a synthetic compound that belongs to the class of verapamil derivatives. It is a potent inhibitor of P-glycoprotein (P-gp), a protein that plays a crucial role in multidrug resistance (MDR) in cancer cells. The synthesis of (S)-Verapamilamide involves a series of chemical reactions that result in the formation of a stable and biologically active compound.
Scientific Research Applications
Cardiovascular Applications : Verapamil is well-established in the treatment of cardiac arrhythmias and hypertension. It acts as a calcium channel blocker, reducing intracellular free calcium concentrations, causing vasodilation and depressing myocardial contractility and electrical activity in the atrioventricular and sinoatrial nodes (McTavish & Sorkin, 1989).
Stroke Therapy : A study suggests that verapamil could be used as adjunctive therapy to mitigate the damaging effect of tPA in hyperglycemic stroke. However, more research is needed to confirm its benefits in stroke therapy (Ismael & Ishrat, 2022).
Cancer Chemotherapy : Verapamil has been shown to augment the efficacy of antineoplastic agents in tumor cells resistant to accepted chemotherapeutic agents, possibly by inhibiting the ability of resistant cells to actively extrude chemotherapeutic agents (Simpson, 1985).
Treatment of Migraine : A double-blind, placebo-controlled crossover study found that verapamil significantly reduced both the frequency and duration of chronic migraine headaches (Markley, Cheronis & Piepho, 1984).
Multidrug Resistance in Tumors : Verapamil has been demonstrated to reverse multidrug resistance in tumor cells by increasing drug retention through interaction with an outward drug transporter (Safa, 1988).
Electrochemical Analysis : A novel method for the electrochemical determination of Verapamil, enhancing its sensitivity for detection, has been developed, suggesting its potential application in clinical diagnostics (Chen, Tsao, Chuang & Lin, 2013).
Psychiatric Disorders : Verapamil has been explored for its effects on neuropsychiatric disorders, although results have been varied and further research is necessary (Grebb, Shelton, Taylor & Bigelow, 1986).
properties
IUPAC Name |
(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,5-dimethylhexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-19(2)27(18-28,21-9-11-23(32-5)25(17-21)34-7)14-12-26(30)29(3)15-13-20-8-10-22(31-4)24(16-20)33-6/h8-11,16-17,19H,12-15H2,1-7H3/t27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOEFUGSOMTFC-MHZLTWQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](CCC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Verapamilamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)




![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)


